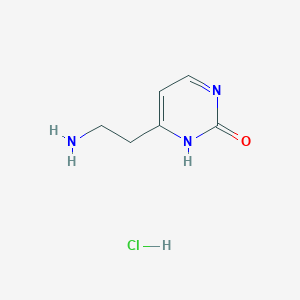

6-(2-Aminoethyl)-1H-pyrimidin-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

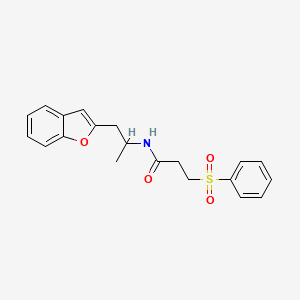

6-(2-Aminoethyl)-1H-pyrimidin-2-one;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as A-366 and is a potent inhibitor of the lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in the epigenetic regulation of gene expression, making it a promising target for the development of novel therapeutics.

Applications De Recherche Scientifique

Cation Tautomerism and Molecular Recognition

Pyrimidines, including derivatives similar to 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, play crucial roles in biology and medicine. The study by Rajam et al. (2017) emphasizes the importance of the aminopyrimidine fragment, found in three of the four DNA bases, suggesting its significance in drug action through molecular recognition involving hydrogen bonding. This study underscores the versatility of pyrimidine derivatives in forming ordered structures through crystallization, contributing to our understanding of their biological interactions (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Synthesis and Biological Evaluation

Al-Haiza, Mostafa, and El-kady (2003) explored the synthesis of new coumarin derivatives, incorporating pyrimidine moieties, to evaluate their antimicrobial activity. Although not directly involving 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, this research highlights the broader applicability of pyrimidine derivatives in creating potential therapeutic agents with significant biological activities (Al-Haiza, Mostafa, & El-kady, 2003).

Corrosion Inhibition

Research conducted by Hou et al. (2019) on pyrimidine derivatives, including those structurally related to 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions. This study provides insight into the potential industrial applications of pyrimidine compounds in protecting metals from corrosion, showcasing their versatility beyond biological implications (Hou, Xu, Zhang, Xuan, Liu, & Zhang, 2019).

Antihypertensive Activity

Bennett et al. (1981) investigated a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, highlighting the antihypertensive potential of these compounds in spontaneously hypertensive rats. Although focusing on a specific derivative group, this study indicates the potential medical applications of pyrimidine derivatives, including 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, in developing antihypertensive treatments (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Propriétés

IUPAC Name |

6-(2-aminoethyl)-1H-pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c7-3-1-5-2-4-8-6(10)9-5;/h2,4H,1,3,7H2,(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOLKAICPSHJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Aminoethyl)-1H-pyrimidin-2-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Acetylcarbamoyl)-2-(2-methoxyphenyl)iminochromen-7-yl] acetate](/img/structure/B2684519.png)

![2-Methoxy-4-[(2R,3R)-2,3-bis(hydroxymethyl)-4-(3-methoxy-4-hydroxyphenyl)butyl]phenyl beta-D-glucopyranoside](/img/structure/B2684520.png)

![N-[(4-methylphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2684527.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2684531.png)

![4-(3-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2684533.png)

![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)